desmosterol

Catalog No.
S525724
CAS No.
313-04-2
M.F
C27H44O
M. Wt
384.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
desmosterol

CAS Number

313-04-2

Product Name

desmosterol

IUPAC Name

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3

InChI Key

AVSXSVCZWQODGV-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

solubility

Soluble in DMSO

Synonyms

24 Dehydrocholesterol, 24-Dehydrocholesterol, Demosterol, Desmosterol

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound desmosterol is 384.3392 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226126. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Provitamins - Dehydrocholesterols. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Desmosterol (CAS 313-04-2) is a critical 27-carbon sterol and the immediate metabolic precursor to cholesterol in the Bloch biosynthesis pathway, distinguished by a single double bond at the C24-C25 position[1]. In commercial procurement, it is primarily sourced as a highly specific enzymatic substrate for 24-dehydrocholesterol reductase (DHCR24), a structural component for advanced lipid nanoparticle (LNP) and liposome formulations, and an endogenous signaling lipid for Liver X Receptor (LXR) activation. While structurally similar to cholesterol, its unique side-chain unsaturation imparts distinct biophysical properties, particularly regarding membrane fluidity in saturated phospholipid environments and susceptibility to targeted oxidation, making it an essential specialty lipid for advanced formulation and metabolic research [2].

Substituting desmosterol with cholesterol, 7-dehydrocholesterol (7-DHC), or plant sterols fundamentally compromises assay specificity and formulation biophysics. In enzymatic screening, cholesterol is the downstream product and cannot serve as a DHCR24 substrate, rendering it useless for terminal Bloch pathway inhibition assays [2]. In membrane biophysics, while desmosterol mimics cholesterol's condensing effect in fluid membranes, it diverges significantly from 7-DHC, proving that the exact position of the double bond dictates membrane ordering [1]. Furthermore, unlike generic structural sterols, desmosterol uniquely functions as an endogenous LXR agonist and SREBP inhibitor; replacing it in macrophage or atherosclerosis models eliminates these specific transcriptional signaling pathways, leading to inaccurate cellular phenotypes .

Membrane Fluidity and Mobility in Highly Saturated Lipid Bilayers

In supported lipid bilayers (SLBs), desmosterol and cholesterol behave similarly at low saturation. However, when phospholipid saturation is increased to 30% and 50% (e.g., via DPPE replacement), only liposomes containing desmosterol successfully rupture to form contiguous lipid bilayers and maintain lipid mobility, whereas cholesterol-containing SLBs lose mobility [1].

Evidence DimensionLipid mobility in highly saturated (30-50%) phospholipid bilayers
Target Compound DataSustains membrane fluidity and mobility at 30% and 50% saturation
Comparator Or BaselineCholesterol (Loses mobility and fails to form contiguous bilayers at ≥30% saturation)
Quantified Difference100% functional divergence at ≥30% saturation (mobile vs. immobile)
ConditionsSupported lipid bilayers (SLBs) with varying DPPE saturation measured via FRAP

Procurement of desmosterol is critical for LNP and liposome formulators who need to maintain membrane fluidity and fusion capabilities in formulations with high saturated lipid content.

Substrate Specificity for DHCR24 Inhibition Assays

Desmosterol is the specific terminal substrate for the DHCR24 enzyme in the Bloch pathway. In in vitro screening assays, utilizing desmosterol allows for the precise quantification of DHCR24 inhibition (e.g., determining the IC50 of irbesartan at 602 nM) by measuring the desmosterol-to-cholesterol conversion ratio via HPLC [1].

Evidence DimensionEnzymatic substrate viability for DHCR24
Target Compound DataDirect substrate, enables precise IC50 quantification via HPLC
Comparator Or BaselineCholesterol (Downstream product, 0% substrate viability)
Quantified DifferenceAbsolute requirement for assay function (substrate vs. product)
ConditionsIn vitro DHCR24 enzymatic assay with HPLC/MS detection

Buyers must use desmosterol, not other sterols, to accurately screen and validate novel cholesterol-lowering therapeutics targeting the terminal step of the Bloch pathway.

Membrane Ordering vs. Kandutsch-Russell Precursors

While both desmosterol and 7-DHC are immediate cholesterol precursors differing by a single double bond, they exert vastly different effects on membrane dynamics. In fluid phase POPC membranes, desmosterol increases DPH fluorescence anisotropy by ~144%, effectively mimicking cholesterol's ordering effect, whereas 7-DHC only achieves a ~121% increase [1].

Evidence DimensionDPH fluorescence anisotropy increase in POPC membranes
Target Compound Data~144% increase (mimics cholesterol)
Comparator Or Baseline7-Dehydrocholesterol (~121% increase)
Quantified Difference23% greater increase in fluorescence anisotropy for desmosterol
ConditionsFluid phase POPC membranes using DPH fluorescent probes

Demonstrates that researchers modeling cholesterol-like membrane packing cannot substitute desmosterol with 7-DHC, as the C24 double bond is required for proper lipid ordering.

Endogenous LXR Activation and Inflammasome Suppression

Beyond structural roles, desmosterol functions as a potent endogenous Liver X Receptor (LXR) activator and SREBP inhibitor. It actively suppresses pyrin domain-dependent NLRP3 inflammasome activation and mitochondrial ROS production in macrophages, a signaling cascade not triggered by generic structural sterols like cholesterol .

Evidence DimensionNLRP3 inflammasome suppression and LXR activation
Target Compound DataActive suppression of NLRP3 and ROS via LXR agonism
Comparator Or BaselineCholesterol (Lacks specific endogenous LXR agonism at equivalent baseline concentrations)
Quantified DifferenceQualitative divergence in transcriptional signaling and inflammasome suppression
ConditionsMacrophage cell culture models of inflammation

Essential for immunometabolism researchers who require a sterol that actively drives LXR-mediated anti-inflammatory pathways, rather than just providing structural support.

Advanced Lipid Nanoparticle (LNP) Formulation

Utilized in LNPs requiring high saturated lipid content where desmosterol prevents membrane rigidification, maintaining the necessary fluidity for liposomal fusion and intracellular cargo release[1].

High-Throughput DHCR24 Inhibitor Screening

Deployed as the essential substrate in in vitro enzymatic assays for discovering novel hypolipidemic drugs targeting the Bloch pathway, enabling precise HPLC-based IC50 calculations[2].

Macrophage Immunometabolism Modeling

Applied in cell culture systems to study LXR activation, SREBP inhibition, and NLRP3 inflammasome suppression, where standard structural sterols fail to trigger the required anti-inflammatory signaling cascades [3].

Viral Replication Membrane Modeling

Utilized in synthetic supported lipid bilayers (SLBs) to mimic the specialized, highly fluid endoplasmic reticulum membranes required for viral genome replication (e.g., Hepatitis C), where cholesterol causes excessive condensation [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

8.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

384.339216023 g/mol

Monoisotopic Mass

384.339216023 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

121.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ANP93865R8

Other CAS

313-04-2

Wikipedia

Desmosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023
1: Wudiri GA, Nicola AV. Cellular cholesterol facilitates the post-entry replication cycle of herpes simplex virus 1. J Virol. 2017 Apr 26. pii: JVI.00445-17. doi: 10.1128/JVI.00445-17. [Epub ahead of print] PubMed PMID: 28446672.
2: Mouritsen OG, Bagatolli LA, Duelund L, Garvik O, Ipsen JH, Simonsen AC. Effects of seaweed sterols fucosterol and desmosterol on lipid membranes. Chem Phys Lipids. 2017 Jun;205:1-10. doi: 10.1016/j.chemphyslip.2017.03.010. Epub 2017 Mar 30. PubMed PMID: 28365392.
3: Hamdan IJ, Claumarchirant L, Garcia-Llatas G, Alegría A, Lagarda MJ. Sterols in infant formulas: validation of a gas chromatographic method. Int J Food Sci Nutr. 2017 Feb 16:1-9. doi: 10.1080/09637486.2017.1287883. [Epub ahead of print] PubMed PMID: 28276904.
4: Korade Ž, Liu W, Warren EB, Armstrong K, Porter NA, Konradi C. Effect of psychotropic drug treatment on sterol metabolism. Schizophr Res. 2017 Feb 12. pii: S0920-9964(17)30072-5. doi: 10.1016/j.schres.2017.02.001. [Epub ahead of print] PubMed PMID: 28202290.
5: Lamberson CR, Muchalski H, McDuffee KB, Tallman KA, Xu L, Porter NA. Propagation rate constants for the peroxidation of sterols on the biosynthetic pathway to cholesterol. Chem Phys Lipids. 2017 Feb 5. pii: S0009-3084(16)30166-9. doi: 10.1016/j.chemphyslip.2017.01.006. [Epub ahead of print] PubMed PMID: 28174017.
6: Hu X, Liu X, Moisan J, Wang Y, Lesch CA, Spooner C, Morgan RW, Zawidzka EM, Mertz D, Bousley D, Majchrzak K, Kryczek I, Taylor C, Van Huis C, Skalitzky D, Hurd A, Aicher TD, Toogood PL, Glick GD, Paulos CM, Zou W, Carter LL. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity. Oncoimmunology. 2016 Nov 4;5(12):e1254854. doi: 10.1080/2162402X.2016.1254854. eCollection 2016. PubMed PMID: 28123897; PubMed Central PMCID: PMC5215247.
7: Costello DA, Villareal VA, Yang PL. Desmosterol Increases Lipid Bilayer Fluidity during Hepatitis C Virus Infection. ACS Infect Dis. 2016 Nov 11;2(11):852-862. Epub 2016 Aug 25. PubMed PMID: 27933788; PubMed Central PMCID: PMC5161114.
8: Lopez AM, Chuang JC, Posey KS, Turley SD. Suppression of brain cholesterol synthesis in male Mecp2-deficient mice is age dependent and not accompanied by a concurrent change in the rate of fatty acid synthesis. Brain Res. 2017 Jan 1;1654(Pt A):77-84. doi: 10.1016/j.brainres.2016.10.021. Epub 2016 Oct 24. PubMed PMID: 27789278; PubMed Central PMCID: PMC5131633.
9: Baila-Rueda L, Cenarro A, Lamiquiz-Moneo I, Mateo-Gallego R, Bea AM, Perez-Calahorra S, Marco-Benedi V, Civeira F. Bile acid synthesis precursors in subjects with genetic hypercholesterolemia negative for LDLR/APOB/PCSK9/APOE mutations. Association with lipids and carotid atherosclerosis. J Steroid Biochem Mol Biol. 2017 May;169:226-233. doi: 10.1016/j.jsbmb.2016.10.003. Epub 2016 Oct 18. Review. PubMed PMID: 27769814.
10: Peach M, Xu R, Fitzpatrick D, Hamilton L, Somaratne R, Scott R, Wasserman SM, Djedjos CS. Effect of evolocumab on cholesterol synthesis and absorption. J Lipid Res. 2016 Dec;57(12):2217-2224. Epub 2016 Oct 5. PubMed PMID: 27707817; PubMed Central PMCID: PMC5321223.
11: Kazkayasi I, Ismail MA, Parrado-Fernandez C, Björkhem I, Pekiner C, Uma S, Cedazo-Minguez A, Burul-Bozkurt N. Lack of insulin results in reduced seladin-1 expression in primary cultured neurons and in cerebral cortex of STZ-induced diabetic rats. Neurosci Lett. 2016 Oct 28;633:174-181. doi: 10.1016/j.neulet.2016.09.018. Epub 2016 Sep 14. PubMed PMID: 27639960.
12: Gojkovic T, Vladimirov S, Spasojevic-Kalimanovska V, Zeljkovic A, Vekic J, Kalimanovska-Ostric D, Djuricic I, Sobajic S, Jelic-Ivanovic Z. Can non-cholesterol sterols and lipoprotein subclasses distribution predict different patterns of cholesterol metabolism and statin therapy response? Clin Chem Lab Med. 2017 Mar 1;55(3):447-457. doi: 10.1515/cclm-2016-0505. PubMed PMID: 27718480.
13: Weingärtner O, Bogeski I, Kummerow C, Schirmer SH, Husche C, Vanmierlo T, Wagenpfeil G, Hoth M, Böhm M, Lütjohann D, Laufs U. Plant sterol ester diet supplementation increases serum plant sterols and markers of cholesterol synthesis, but has no effect on total cholesterol levels. J Steroid Biochem Mol Biol. 2017 May;169:219-225. doi: 10.1016/j.jsbmb.2016.07.016. Epub 2016 Jul 27. PubMed PMID: 27473562.
14: Vianey-Saban C, Acquaviva C, Cheillan D, Collardeau-Frachon S, Guibaud L, Pagan C, Pettazzoni M, Piraud M, Lamazière A, Froissart R. Antenatal manifestations of inborn errors of metabolism: biological diagnosis. J Inherit Metab Dis. 2016 Sep;39(5):611-24. doi: 10.1007/s10545-016-9947-8. Epub 2016 Jul 8. PubMed PMID: 27393412.
15: Pinho RO, Lima DM, Shiomi HH, Siqueira JB, Silveira CO, Faria VR, Lopes PS, Guimarães SE, Guimarães JD. Effect of cyclodextrin-loaded cholesterol conjugates on plasma membrane viability of Piau swine breed frozen/thawed spermatozoa. Cryobiology. 2016 Aug;73(1):1-6. doi: 10.1016/j.cryobiol.2016.07.004. Epub 2016 Jul 5. PubMed PMID: 27393245.
16: Villareal VA, Fu D, Costello DA, Xie XS, Yang PL. Hepatitis C Virus Selectively Alters the Intracellular Localization of Desmosterol. ACS Chem Biol. 2016 Jul 15;11(7):1827-33. doi: 10.1021/acschembio.6b00324. Epub 2016 May 6. PubMed PMID: 27128812; PubMed Central PMCID: PMC5025300.
17: Kim HY, Korade Z, Tallman KA, Liu W, Weaver CD, Mirnics K, Porter NA. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells. Chem Res Toxicol. 2016 May 16;29(5):892-900. doi: 10.1021/acs.chemrestox.6b00054. Epub 2016 Apr 28. PubMed PMID: 27097157; PubMed Central PMCID: PMC4868769.
18: Leoni V, Nury T, Vejux A, Zarrouk A, Caccia C, Debbabi M, Fromont A, Sghaier R, Moreau T, Lizard G. Mitochondrial dysfunctions in 7-ketocholesterol-treated 158N oligodendrocytes without or with α-tocopherol: Impacts on the cellular profil of tricarboxylic cycle-associated organic acids, long chain saturated and unsaturated fatty acids, oxysterols, cholesterol and cholesterol precursors. J Steroid Biochem Mol Biol. 2017 May;169:96-110. doi: 10.1016/j.jsbmb.2016.03.029. Epub 2016 Mar 25. PubMed PMID: 27020660.
19: Zhao Q, Qian C, Chen XZ. A highly stereoselective synthesis of C-24 and C-25 oxysterols from desmosterol. Steroids. 2016 May;109:16-21. doi: 10.1016/j.steroids.2016.03.003. Epub 2016 Mar 8. PubMed PMID: 26968128.
20: Boussicault L, Alves S, Lamazière A, Planques A, Heck N, Moumné L, Despres G, Bolte S, Hu A, Pagès C, Galvan L, Piguet F, Aubourg P, Cartier N, Caboche J, Betuing S. CYP46A1, the rate-limiting enzyme for cholesterol degradation, is neuroprotective in Huntington's disease. Brain. 2016 Mar;139(Pt 3):953-70. doi: 10.1093/brain/awv384. Epub 2016 Jan 29. PubMed PMID: 26912634; PubMed Central PMCID: PMC4766376.

Explore Compound Types